molecular formula C20H33NO B12606963 N-[(2S)-1-Phenyldodecan-2-yl]acetamide CAS No. 648908-39-8

N-[(2S)-1-Phenyldodecan-2-yl]acetamide

Katalognummer: B12606963
CAS-Nummer: 648908-39-8
Molekulargewicht: 303.5 g/mol
InChI-Schlüssel: WIJWMFZTHDEVML-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2S)-1-Phenyldodecan-2-yl]acetamide is a chemical compound belonging to the class of fatty acid amides These compounds are characterized by the presence of a fatty acid linked to an amine through an amide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-Phenyldodecan-2-yl]acetamide typically involves the reaction of a suitable amine with an acylating agent. One common method is the reaction of 1-phenyldodecan-2-amine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2S)-1-Phenyldodecan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated derivatives or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Nitro or halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-[(2S)-1-Phenyldodecan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(2S)-1-Phenyldodecan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH). This interaction can influence various biological pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide
  • N-[(2S)-2-Hydroxy-1-phenyldodecan-2-yl]acetamide

Uniqueness

N-[(2S)-1-Phenyldodecan-2-yl]acetamide is unique due to its specific structural features, such as the long alkyl chain and the presence of an aromatic ring

Eigenschaften

CAS-Nummer

648908-39-8

Molekularformel

C20H33NO

Molekulargewicht

303.5 g/mol

IUPAC-Name

N-[(2S)-1-phenyldodecan-2-yl]acetamide

InChI

InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-13-16-20(21-18(2)22)17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-17H2,1-2H3,(H,21,22)/t20-/m0/s1

InChI-Schlüssel

WIJWMFZTHDEVML-FQEVSTJZSA-N

Isomerische SMILES

CCCCCCCCCC[C@@H](CC1=CC=CC=C1)NC(=O)C

Kanonische SMILES

CCCCCCCCCCC(CC1=CC=CC=C1)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.